Product packaging for ETHYL N-(2-ACETYLPHENYL)CARBAMATE(Cat. No.:CAS No. 6140-13-2)

ETHYL N-(2-ACETYLPHENYL)CARBAMATE

Cat. No.: B3054640
CAS No.: 6140-13-2
M. Wt: 207.23 g/mol
InChI Key: NSJUTXFMYLBGSG-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Functional Groups in Complex Chemical Architectures

Carbamates are integral to the synthesis of complex molecules for several key reasons. They are widely employed as protecting groups for amines, effectively "taming" the high reactivity and basicity of the amino group during multi-step syntheses. masterorganicchemistry.comchem-station.com This protection is crucial in processes like peptide synthesis, where precise control over reactive sites is paramount. masterorganicchemistry.com The stability of the carbamate linkage, which is generally greater than that of esters and carbonates, makes it a reliable component in the design of intricate molecules. acs.org Furthermore, the ability to modulate the electronic and steric properties of the carbamate by varying the substituents on the nitrogen and oxygen atoms allows for fine-tuning of its reactivity and stability. nih.gov

The carbamate moiety is not merely a passive protecting group; it can also actively participate in directing chemical reactions and influencing the stereochemical outcome of synthetic transformations. This dual role as both a protective and a directing group underscores its importance in the strategic assembly of complex chemical structures.

Overview of N-Arylcarbamates within Contemporary Organic Chemistry

N-arylcarbamates, a subclass of carbamates where the nitrogen atom is attached to an aromatic ring, exhibit distinct reactivity and are employed in a variety of synthetic applications. The electronic nature of the aryl group significantly influences the properties of the carbamate. Electron-withdrawing substituents on the aromatic ring can enhance the acidity of the N-H proton and facilitate certain reactions, while electron-donating groups can have the opposite effect. rsc.org

The synthesis of N-arylcarbamates can be achieved through several methods, including the copper-catalyzed cross-coupling of aryl halides with potassium cyanate (B1221674) in the presence of an alcohol. acs.org Another approach involves the metal-free N-arylation of cyclic carbamates using aryl(TMP)iodonium salts, where TMP stands for 2,4,6-trimethoxyphenyl. acs.org These methods provide access to a wide array of N-arylcarbamates with diverse substitution patterns, enabling their use as key intermediates in the synthesis of pharmaceuticals and other functional organic molecules. A notable reaction of N-arylcarbamates is the Snieckus-Fries rearrangement, where orthometalation followed by rearrangement yields ortho-acylated phenols. nih.gov

Contextualizing Ethyl N-(2-Acetylphenyl)carbamate in Specialized Synthetic Methodologies

This compound, with its specific substitution pattern, is a valuable intermediate in specialized synthetic methodologies. synhet.com The presence of the acetyl group ortho to the carbamate functionality provides a handle for further chemical transformations. This strategic placement allows for intramolecular reactions, where the two functional groups can interact to form new cyclic structures.

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. synhet.com Its utility lies in the predictable reactivity of both the carbamate and the acetyl group, allowing for controlled and selective modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6140-13-2 synhet.com
Molecular Formula C11H13NO3 finetechnology-ind.comfinetechnology-ind.com
Molecular Weight 207.23 g/mol finetechnology-ind.comfinetechnology-ind.com
IUPAC Name This compound synhet.com
SMILES String c1cccc(c1C(=O)C)NC(=O)OCC synhet.com
InChI Key NSJUTXFMYLBGSG-UHFFFAOYSA-N finetechnology-ind.comfinetechnology-ind.com

This foundational understanding of this compound and the broader class of N-arylcarbamates highlights their critical role as versatile building blocks in the sophisticated landscape of modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B3054640 ETHYL N-(2-ACETYLPHENYL)CARBAMATE CAS No. 6140-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-acetylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJUTXFMYLBGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504920
Record name Ethyl (2-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-13-2
Record name Ethyl (2-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl N 2 Acetylphenyl Carbamate

Direct Synthesis Approaches for N-Acetylphenylcarbamates

This section delves into the synthesis of the target molecule by introducing the acetyl group onto a phenylcarbamate scaffold.

Acylation Reactions on Substituted N-Phenylcarbamate Scaffolds

A key approach involves the electrophilic aromatic substitution of an N-phenylcarbamate derivative. This method leverages the existing carbamate (B1207046) functionality to direct the introduction of the acetyl group.

The Friedel-Crafts acylation reaction is a classic method for forming carbon-carbon bonds with an aromatic ring. In the context of synthesizing Ethyl N-(2-acetylphenyl)carbamate, this involves the reaction of an appropriate N-phenylcarbamate with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netyoutube.com The reaction proceeds through the formation of a highly electrophilic acylium ion from acetic anhydride, which then attacks the electron-rich aromatic ring of the carbamate. youtube.com

The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to one of the carbonyl oxygens of acetic anhydride, making the acetyl group more electrophilic. The aromatic ring of the N-phenylcarbamate then acts as a nucleophile, attacking the acetyl cation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.com Subsequent deprotonation of this intermediate by a weak base restores aromaticity and yields the acetylated product.

A study on the acetylation of hydroxynitrones with acetic anhydride demonstrated the reactivity of this reagent in acylation processes. researchgate.net Research on the kinetics of nitration in acetic anhydride also provides insights into the behavior of aromatic compounds in this solvent, which can be relevant to understanding acylation reactions. rsc.org

The directing effect of the carbamate group on the incoming electrophile is a critical factor in the synthesis of this compound. The carbamate group (-NHCOOEt) is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated into the aromatic ring through resonance, thereby activating these positions for electrophilic attack. organicchemistrytutor.comwikipedia.org This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic. organicchemistrytutor.com

However, the presence of an existing substituent on the aniline-derived ring introduces further complexity. For the synthesis of the target compound, starting from an ortho-substituted aniline (B41778) derivative would be a key consideration. The interplay between the directing effects of the carbamate group and any other substituents on the ring will determine the final regiochemical outcome. nih.govyoutube.com In the case of ortho-substituted anilines, steric hindrance can also play a significant role, potentially favoring substitution at the less hindered para position. chemzipper.comyoutube.com The "ortho effect" in anilines, which can influence basicity and reactivity, is a well-documented phenomenon arising from steric interactions. chemzipper.comyoutube.com

The strength of the O-carbamate group as a directed metalation group (DMG) further highlights its ability to influence substitution at the ortho position. nih.govacs.org This strong directing ability is a key principle in achieving the desired regioselectivity for the synthesis of polysubstituted aromatic compounds. nih.gov

Carbamate Formation via Reaction of Aminophenones with Ethyl Chloroformate

An alternative and widely used synthetic route involves the formation of the carbamate linkage by reacting an aminophenone with a suitable chloroformate.

Optimization of Reaction Conditions and Reagent Stoichiometry

The synthesis of this compound can be achieved by reacting 2-aminoacetophenone (B1585202) with ethyl chloroformate. orgsyn.org This reaction typically requires a base to neutralize the hydrochloric acid generated as a byproduct. acs.org The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired carbamate.

Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. A study on the synthesis of N-alkyl carbamates highlighted the importance of the base in influencing reaction selectivity and yield. nih.gov The use of a strong, non-nucleophilic base is often preferred to accelerate the reaction. acs.orgnih.gov

The stoichiometry between the 2-aminoacetophenone, ethyl chloroformate, and the base needs to be carefully controlled. An excess of the base may be required to ensure complete reaction, but it can also lead to side reactions. acs.org Similarly, the ratio of ethyl chloroformate to the aminophenone will influence the extent of carbamate formation.

A general procedure for the synthesis of carbamates involves the slow addition of ethyl chloroformate to a cooled solution of the amine and a base in a suitable solvent. orgsyn.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

Table 1: Factors for Optimization in Carbamate Synthesis

ParameterConsiderationsPotential Outcomes
Base Strength (e.g., pyridine, triethylamine (B128534), sodium carbonate)Affects reaction rate and can prevent side reactions.
Solvent Polarity and solubility of reactants (e.g., THF, dichloromethane (B109758), ether)Influences reaction rate and ease of work-up.
Temperature Typically low temperatures (e.g., 0 °C to room temperature)Controls reaction rate and minimizes byproduct formation.
Stoichiometry Molar ratios of amine, chloroformate, and baseCrucial for maximizing yield and preventing unreacted starting materials.

Solvent Effects and Base Catalysis in Carbamate Synthesis

The choice of solvent can significantly impact the rate and outcome of carbamate synthesis. nih.gov The solvent's polarity can influence the solubility of the reactants and the stability of the transition state. Common solvents for this reaction include aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and ether. orgsyn.org In some cases, biphasic systems with an aqueous base solution are employed. orgsyn.org

Base catalysis is fundamental to this synthetic approach. The base serves two primary purposes: to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation. acs.org The selection of the base is critical; hindered or non-nucleophilic bases are often preferred to avoid competing reactions with the ethyl chloroformate. The use of cesium carbonate has been reported to be effective in promoting carbamate formation under mild conditions. organic-chemistry.org

Studies have shown that the reaction can be accelerated by using strong, non-nucleophilic bases. acs.orgnih.gov The catalytic role of the base is evident in its ability to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the ethyl chloroformate.

Table 2: Common Bases and Solvents in Carbamate Synthesis

BaseSolventTypical Conditions
PyridineDichloromethane (DCM)0 °C to room temperature
Triethylamine (Et₃N)Tetrahydrofuran (THF)0 °C to room temperature
Sodium Carbonate (Na₂CO₃)Acetone/WaterRoom temperature
Cesium Carbonate (Cs₂CO₃)AcetonitrileMild conditions

Alternative Synthetic Pathways for Related N-Acetylphenylcarbamate Analogues

A prevalent strategy for synthesizing carbamates involves the protection of an amine functional group. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. orgsyn.org This method is directly applicable to the synthesis of the tert-butyl analogue of the title compound, tert-butyl N-(2-acetylphenyl)carbamate, starting from 1-(2-aminophenyl)ethanone. researchgate.net

The reaction typically involves treating the primary amine, 1-(2-aminophenyl)ethanone, with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), and carried out in an appropriate organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. chemicalbook.commychemblog.com The DMAP catalyst is considered essential in some cases, as its absence can lead to no reaction occurring. chemicalbook.com The Boc group is favored for its stability under various conditions and the relative ease of its subsequent removal. chemicalbook.com

The general scheme for this protection reaction is as follows:

Figure 1: General reaction scheme for the Boc-protection of 1-(2-aminophenyl)ethanone.
Reagent/ReactantRole
1-(2-Aminophenyl)ethanoneStarting Material (Amine)
Di-tert-butyl dicarbonate (Boc₂O)Protecting Group Source
4-(Dimethylamino)pyridine (DMAP)Catalyst
Dichloromethane (DCM) or Tetrahydrofuran (THF)Solvent

This method provides a reliable route to N-Boc protected aryl amines, and by substituting di-tert-butyl dicarbonate with ethyl chloroformate or diethyl dicarbonate, a similar pathway could be envisioned for the direct synthesis of this compound.

A more contemporary and sustainable approach to carbamate synthesis utilizes carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source. This method serves as a green alternative to traditional routes that often employ hazardous reagents like phosgene. The synthesis is typically a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide, performed under mild conditions. researchgate.net

This process can be applied to produce a variety of carbamates at room temperature and atmospheric pressure. researchgate.net The reaction is generally facilitated by a base. Studies have shown that strong, non-nucleophilic bases can accelerate the reaction, which proceeds through the formation of an ionic intermediate. Recent protocols have demonstrated high efficiency using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) in solvents such as DMSO. nih.gov The use of a polymer-supported DBU base has also been reported, allowing for easier purification and recycling of the base. researchgate.net This methodology presents a versatile and environmentally conscious pathway for the synthesis of N-arylcarbamates.

Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Separation and Purification Methods

Chromatography is an indispensable tool for the isolation and purification of carbamates from reaction mixtures and for assessing their purity. Phenylcarbamates are noted for their stability in mild acidic and aqueous conditions, which makes them suitable for purification via flash column chromatography on silica (B1680970) gel. nih.govacs.org

Column Chromatography: This is a standard method for purifying carbamate products. For instance, after a synthesis reaction, the crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), to isolate the pure compound. mychemblog.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of the final product and for separating complex mixtures. Chiral stationary phases based on carbamates have been used to separate enantiomers, demonstrating the utility of HPLC in analyzing this class of compounds. nih.gov For a compound like this compound, reverse-phase HPLC would likely be used to determine its purity, with detection by UV spectroscopy.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Predicted Spectroscopic Data for this compound

TechniqueExpected Signals/Values
¹H NMR δ (ppm): ~1.2 (t, 3H, -O-CH₂-CH₃ ), ~2.6 (s, 3H, -C(O)-CH₃ ), ~4.2 (q, 2H, -O-CH₂ -CH₃), ~7.1-8.5 (m, 4H, Ar-H ), ~9.0-9.5 (s, 1H, -NH -)
¹³C NMR δ (ppm): ~14 (-O-CH₂-C H₃), ~28 (-C(O)-C H₃), ~62 (-O-C H₂-CH₃), ~122-140 (Ar-C ), ~154 (-NC (O)O-), ~200 (-C (O)CH₃)
IR ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, carbamate), ~1680 (C=O stretch, ketone), ~1580 (C=C stretch, aromatic), ~1220 (C-O stretch)
Mass Spec. m/z: 207.08 [M]⁺, 192 [M-CH₃]⁺, 164 [M-C₂H₅O]⁺, 134 [M-COOC₂H₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. An upfield triplet and quartet would correspond to the ethyl group of the carbamate. chemicalbook.com A singlet around 2.6 ppm would indicate the methyl protons of the acetyl group. The four aromatic protons would appear as a complex multiplet in the downfield region, and a broad singlet for the N-H proton would likely be observed at the lowest field, around 9-9.5 ppm.

¹³C NMR: The carbon spectrum would confirm the presence of all 11 carbon atoms in unique environments. docbrown.info The carbonyl carbons of the ketone and carbamate groups would be the most downfield signals, expected around 200 ppm and 154 ppm, respectively. oregonstate.edu The aliphatic carbons of the ethyl group and the acetyl methyl group would appear at the upfield end of the spectrum. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Two distinct carbonyl (C=O) stretching bands would be prominent: one at a higher wavenumber (~1720 cm⁻¹) for the carbamate ester and another at a lower wavenumber (~1680 cm⁻¹) for the aryl ketone. A sharp peak around 3300 cm⁻¹ would correspond to the N-H bond stretch. chemicalbook.comnih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₁H₁₃NO₃), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 207.08. Electron ionization would likely lead to characteristic fragmentation patterns, including the loss of the acetyl group (CH₃CO), the ethoxy group (OC₂H₅), or the entire ethyl carbamate side chain. nist.govmassbank.eu

Reaction Pathways and Chemical Transformations of Ethyl N 2 Acetylphenyl Carbamate

Modifications at the Acetyl Moiety

The acetyl group, consisting of a reactive carbonyl center and adjacent methyl protons, is a prime site for chemical modification.

The methyl group of the acetyl moiety can be halogenated to produce α-haloketones, which are valuable synthetic intermediates. The reaction of ortho-acetyl-substituted N-phenylcarbamates with reagents like N-Bromosuccinimide (NBS) or iodine leads to the corresponding haloacetyl derivatives. researchgate.netresearchgate.net For instance, reacting the analogous methyl (2-acetylphenyl)carbamate with iodine in acetic acid yields methyl [2-(iodoacetyl)phenyl]carbamate. researchgate.net This transformation suggests a similar reactivity for the ethyl carbamate (B1207046) counterpart.

These reactions typically proceed via an enol or enolate intermediate, which then attacks the electrophilic halogen source. The resulting α-haloketones are precursors for various heterocyclic compounds, such as oxazoles. researchgate.net

Table 1: Halogenation of Acetylphenylcarbamates

Reactant Reagent(s) Product Conditions
Methyl (2-acetylphenyl)carbamate Iodine, Sulfanilic acid Methyl [2-(iodoacetyl)phenyl]carbamate (intermediate) DMSO, 100°C researchgate.net

The acetyl group can be oxidized to form a more complex α-keto-acyl group. A common reagent for this transformation is selenium dioxide (SeO₂). The oxidation of a related compound, methyl (4-acetylphenyl)carbamate, with selenium dioxide in a dioxane-water mixture results in the formation of methyl [4-(oxoacetyl)phenyl]carbamate. researchgate.netresearchgate.net This reaction converts the acetyl group into a glyoxalyl (or oxoacetyl) group. This highly reactive 1,2-dicarbonyl moiety can then be used in condensation reactions to synthesize various heterocyclic systems, such as pyridazines and quinoxalines. researchgate.netresearchgate.net

Table 2: Oxidation of Acetylphenylcarbamates

Reactant Reagent(s) Product Conditions

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol using standard reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) are typically effective for this transformation, converting the ketone into a hydroxyl group. This reaction would transform ethyl N-(2-acetylphenyl)carbamate into ethyl N-[2-(1-hydroxyethyl)phenyl]carbamate. This reduction is a fundamental transformation in organic synthesis, providing access to a different class of functionalized aromatic compounds.

Table 3: Conceptual Reduction of this compound

Reactant Reagent(s) Product Conditions

Reactions Involving the Carbamate Functional Group

The carbamate group also presents opportunities for chemical transformation, including cleavage or conversion to other functional groups.

N-deacylation, or the cleavage of the carbamate group to regenerate the parent amine, is a common transformation for carbamates, which are often used as protecting groups for amines. orgsyn.org This reaction is typically achieved under harsh conditions, such as strong basic or acidic hydrolysis. nih.gov For phenylcarbamates, deprotection can be carried out in a strong basic medium using hydroxide (B78521) anions. nih.gov This process would cleave the ethyl carbamate from the aromatic ring, yielding 2'-aminoacetophenone. The stability of the carbamate linkage makes it resistant to cleavage under mild conditions.

Carbamates derived from primary amines can undergo elimination reactions to form isocyanates, particularly under basic conditions. nih.gov The mechanism for the base-mediated hydrolysis of phenylcarbamates is proposed to proceed through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.gov This reactive isocyanate can then be trapped by various nucleophiles. For example, in the presence of water, it hydrolyzes to the corresponding amine, while in the presence of an alcohol or another amine, it can form a new carbamate or a urea (B33335) derivative, respectively. nih.govorganic-chemistry.org Therefore, heating this compound, especially in the presence of a base, could potentially generate 2-acetylphenyl isocyanate.

Nucleophilic Substitution at the Ester Linkage

The ester component of the carbamate group in this compound is susceptible to nucleophilic attack. This reactivity allows for the modification of the carbamate moiety through hydrolysis and aminolysis, leading to different functional groups.

The hydrolysis of N-arylcarbamates can proceed through different mechanisms depending on the reaction conditions and the substitution on the nitrogen atom. For primary and secondary N-arylcarbamates, such as this compound, basic hydrolysis often occurs via an E1cb (Elimination Unimolecular conjugate Base) mechanism. This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the ethoxy group to form an isocyanate. The isocyanate is subsequently attacked by water to yield a carbamic acid, which decarboxylates to the corresponding amine. nih.govacs.org

In contrast, for N,N-disubstituted carbamates, where the E1cb pathway is not possible due to the absence of a proton on the nitrogen, the hydrolysis proceeds through a BAc2 (Base-catalyzed Acyl substitution) mechanism. acs.org This involves the direct attack of a hydroxide ion at the carbonyl carbon of the ester.

Aminolysis of the ester linkage can also be achieved by reacting this compound with amines. This transesterification-like reaction would replace the ethoxy group with an amino group, forming a urea derivative. The success of this reaction is influenced by the nucleophilicity of the incoming amine and the reaction conditions.

Reaction TypeReagents/ConditionsProduct TypeMechanism
Basic HydrolysisAqueous base (e.g., NaOH)2-Aminoacetophenone (B1585202)E1cb
AminolysisAmine (R-NH2)N-(2-Acetylphenyl)-N'-alkylureaNucleophilic Acyl Substitution

Cyclization and Heterocyclic Annulation Reactions

The presence of both an acetyl group and a carbamate on the same aromatic ring provides a scaffold for various cyclization and annulation reactions, leading to the formation of diverse heterocyclic systems.

Formation of Oxazole (B20620) Derivatives from Halogenated Intermediates

While direct cyclization of this compound to an oxazole is not a common pathway, halogenation of the acetyl group can furnish a reactive intermediate for subsequent cyclization. For instance, α-halogenation of the acetyl group would yield an α-haloketone. This intermediate can then react with a source of nitrogen and oxygen, potentially from the carbamate itself under specific conditions or with external reagents, to form an oxazole ring. However, the literature more frequently describes the synthesis of other heterocycles, such as quinazolines and benzodiazepines, from halogenated 2-aminobenzophenone (B122507) derivatives. organic-chemistry.orggoogle.comwum.edu.plindexcopernicus.com The synthesis of quinazolines, for example, can be achieved through the reaction of 2-aminobenzophenones with various nitrogen-containing reactants. nih.govmarquette.edu

Condensation Reactions Leading to Chalcone (B49325) Formation

The acetyl group of this compound can readily participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to form chalcones. jchemrev.comnih.gov This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. mdpi.com The base deprotonates the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

The general reaction is as follows:

This compound + Ar-CHO → Ethyl N-(2-(3-aryl-1-oxo-2-propen-1-yl)phenyl)carbamate + H2O

The substituents on the aromatic aldehyde can be varied to produce a library of chalcone-carbamate hybrids with diverse electronic and steric properties.

CatalystSolventTemperatureOutcome
NaOH or KOHEthanolRoom Temperature to RefluxFormation of chalcone-carbamate hybrid
Acid (e.g., HCl)VariousVariesCan also catalyze the condensation, but base catalysis is more common

Cycloaddition Reactions of Chalcone-Carbamate Hybrids

The chalcone-carbamate hybrids synthesized in the previous step are valuable intermediates for the construction of various five- and six-membered heterocyclic rings through cycloaddition reactions. The α,β-unsaturated ketone moiety is the key reactive site for these transformations.

The reaction of chalcones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.net When a chalcone-carbamate hybrid is treated with hydrazine hydrate (B1144303), a [3+2] cycloaddition reaction occurs, leading to the formation of a pyrazoline ring. The reaction typically proceeds in a polar solvent like ethanol.

Similarly, pyrimidine (B1678525) derivatives can be synthesized by the reaction of chalcones with urea, thiourea (B124793), or guanidine. This involves the condensation of the α,β-unsaturated ketone system with the amidine-containing reagent. For example, reacting a chalcone-carbamate hybrid with urea in the presence of a base will lead to the formation of a dihydropyrimidinone ring, which can be subsequently aromatized.

HeterocycleReagentGeneral Conditions
PyrazoleHydrazine HydrateEthanol, Reflux
PyrimidineUrea, Thiourea, or GuanidineEthanolic base, Reflux

While the direct synthesis of oxazoles from chalcones is less common, isoxazole (B147169) derivatives (structural isomers of oxazoles) can be readily prepared by reacting chalcones with hydroxylamine (B1172632) hydrochloride.

The synthesis of selenadiazoles from chalcones can be achieved through the reaction with selenium dioxide. This reaction typically involves the treatment of the chalcone with selenium dioxide in a suitable solvent, such as dioxane or acetic acid. The reaction proceeds through the initial formation of a selenious acid adduct, followed by cyclization and dehydration to yield the 1,2,3-selenadiazole ring. nih.govyoutube.comresearchgate.net It is important to note that this reaction is often performed with semicarbazones of the corresponding ketone for better yields. nih.gov

HeterocycleReagentGeneral Conditions
IsoxazoleHydroxylamine HydrochlorideBasic or acidic conditions
1,2,3-SelenadiazoleSelenium DioxideDioxane or Acetic Acid, Heating
Derivatization to Pyrimido[4,5-c]pyridazine (B13102040) Structures

The synthesis of the pyrimido[4,5-c]pyridazine ring system from this compound represents a multi-step process involving the formation of both the pyridazine (B1198779) and pyrimidine rings. While direct derivatization of this compound to a pyrimido[4,5-c]pyridazine is not extensively documented, a plausible synthetic route can be conceptualized based on established principles of heterocyclic chemistry. This pathway would likely commence with the formation of a pyridazine ring, followed by the construction of the fused pyrimidine ring.

A key strategic approach involves the reaction of the 2-acetyl group of the parent molecule with a hydrazine derivative. For instance, treatment of a ketone with hydrazine hydrate can yield a hydrazone, which can then undergo cyclization to form a pyridazine ring. In a potential sequence, the acetyl group of this compound could react with hydrazine hydrate to form the corresponding hydrazone. This intermediate, possessing a reactive amino group from the carbamate and the hydrazone moiety, could then be subjected to cyclization with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a derivative, to construct the pyridazine ring.

Following the formation of a pyridazine intermediate fused to the benzene (B151609) ring, the carbamate functionality would be instrumental in the subsequent formation of the pyrimidine ring. This could be achieved through an intramolecular cyclization, potentially promoted by heat or a catalyst, where the nitrogen of the carbamate attacks a suitable electrophilic center on the adjacent pyridazine ring.

An analogous strategy for the synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones involves the reaction of 6-(1-methylhydrazinyl)uracil with various phenyl and alkyl glyoxal monohydrates. nih.govnih.gov This reaction, which proceeds via the condensation of the hydrazine moiety with the dicarbonyl compound, underscores the feasibility of forming the pyridazine ring through such a pathway. The subsequent cyclization to form the fused pyrimidine is an integral part of this process.

Another relevant synthetic approach to pyrimido[4,5-c]pyridazines starts from 4-chloro-5-methyl-2-methylsulfanyl pyrimidine. clockss.org Deprotonation of the methyl group followed by reaction with a benzoate (B1203000) ester yields a ketone intermediate. Treatment of this key intermediate with a hydrazine derivative, such as 1,2-dimethyl hydrazine hydrochloride, leads to the formation of the pyridazine ring and the completion of the pyrimido[4,5-c]pyridazine core structure. clockss.org While this method does not start from this compound, it illustrates a valid synthetic logic for the construction of the target heterocycle.

Synthesis of Oxazolidinone Rings from N-Aryl-Carbamates

The synthesis of oxazolidinone rings from N-aryl-carbamates is a well-established transformation of significant interest, particularly due to the presence of the oxazolidinone core in several biologically active compounds. This conversion typically involves the reaction of an N-aryl-carbamate with a suitable three-carbon building block, such as an epoxide.

A prominent method for this synthesis involves the reaction of N-aryl-carbamates with enantiopure epichlorohydrin (B41342) in the presence of a base. Research has shown that using lithium hydroxide as the base and dimethylformamide (DMF) as the solvent at room temperature provides an efficient and optimized route to various N-aryl-oxazolidinones. nih.gov This method is advantageous as it utilizes readily available starting materials and proceeds under mild conditions. The reaction is enantiospecific, allowing for the synthesis of chiral oxazolidinones. For instance, the reaction of various substituted N-aryl-carbamates with (R)- or (S)-epichlorohydrin yields the corresponding chiral N-aryl-oxazolidinones. nih.gov

An alternative approach involves the alkylation of commercially available (R)-glycidyl butyrate (B1204436) with N-lithio-N-aryl carbamates. These lithiated species are generated in situ by the deprotonation of the corresponding N-aryl carbamates with n-butyllithium at low temperatures (-78°C). The subsequent reaction with (R)-glycidyl butyrate leads directly to the N-aryl-5-(hydroxymethyl)oxazolidinone. A key feature of this reaction is the in situ transesterification of the initially formed oxazolidinone butyrate ester by the lithium alkoxide generated during the cyclization step.

The following table summarizes the synthesis of various N-aryl-oxazolidin-2-ones from the corresponding N-aryl-carbamates and enantiopure epichlorohydrin, highlighting the versatility of this method.

N-Aryl-Carbamate ReactantBaseSolventTemperatureProduct (N-Aryl-oxazolidin-2-one)Yield (%)Reference
Ethyl 4-bromo-3-fluorophenylcarbamateLiOHDMFRoom Temp.(S)-5-((4-bromo-3-fluorophenylamino)methyl)oxazolidin-2-one85 nih.gov
Ethyl 3-cyanophenylcarbamateLiOHDMFRoom Temp.(S)-5-((3-cyanophenylamino)methyl)oxazolidin-2-one78 nih.gov
Ethyl 4-acetylphenylcarbamateLiOHDMFRoom Temp.(S)-5-((4-acetylphenylamino)methyl)oxazolidin-2-one75 nih.gov
Ethyl 3,4-dichlorophenylcarbamateLiOHDMFRoom Temp.(S)-5-((3,4-dichlorophenylamino)methyl)oxazolidin-2-one82 nih.gov
Ethyl 4-methoxyphenylcarbamateLiOHDMFRoom Temp.(S)-5-((4-methoxyphenylamino)methyl)oxazolidin-2-one65 nih.gov

Derivatives and Analogues of Ethyl N 2 Acetylphenyl Carbamate: Synthesis and Structural Elucidation

Positional Isomers and Substituted Phenyl Carbamate (B1207046) Analogues

The substitution pattern on the phenyl ring of carbamates significantly influences their chemical properties and spatial arrangement. nih.gov The synthesis of positional isomers and analogues with various substituents on the phenyl ring allows for a systematic exploration of structure-property relationships.

Synthesis and Transformations of Ethyl N-(4-Acetylphenyl)carbamate

Ethyl N-(4-acetylphenyl)carbamate is a positional isomer of the title compound, with the acetyl group located at the para-position of the phenyl ring. chemsrc.com One synthetic approach to related phenyl esters involves the reaction of 4-hydroxyacetophenone with an appropriate acyl chloride, such as propionyl chloride, in the presence of a base like potassium carbonate. researchgate.net A plausible synthesis for ethyl N-(4-acetylphenyl)carbamate could start from 4-aminophenol, which is first reacted with ethyl chloroformate to form the carbamate, followed by a Friedel-Crafts acylation to introduce the acetyl group at the para position. Alternatively, starting with 4-aminoacetophenone, direct reaction with ethyl chloroformate would yield the target molecule.

The transformations of the acetyl group in this isomer are exemplified by its reaction with thiosemicarbazide (B42300) in refluxing ethanol (B145695) to form the corresponding thiosemicarbazone derivative, 4-[(1-(2-carbamothioylhydrazinylidene)ethyl]phenyl propanoate. researchgate.net This reaction highlights the reactivity of the ketone functionality, allowing for the creation of more complex derivatives.

Table 1: Properties of Ethyl N-(4-Acetylphenyl)carbamate

Property Value
CAS Number 5520-79-6
Molecular Formula C11H13NO3
Molecular Weight 207.226 g/mol
Boiling Point 294.1°C at 760 mmHg
Density 1.171 g/cm3

Data sourced from chemsrc.com

Exploration of N-Phenylcarbamates with Diverse Phenyl Ring Substituents

A wide array of N-phenylcarbamates with different substituents on the phenyl ring have been synthesized to study their structural and chemical diversity. nih.govnih.gov The synthesis of these analogues often involves the reaction of a substituted aniline (B41778) or phenol (B47542) with a chloroformate derivative.

For instance, a series of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in ether with triethylamine (B128534) (TEA) as a base. nih.gov This method allows for the introduction of various substituents onto the phenyl ring of the benzylamine (B48309) precursor. The structures of these compounds were confirmed using 1H- and 13C-NMR spectroscopy. nih.gov

Another approach involves the synthesis of O-substituted carbamate derivatives. In one study, N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate was first synthesized from 4-(aminomethyl)phenol and phenylchloroformate. ajphs.com This intermediate was then treated with various alkyl or aryl halides in the presence of lithium hydride to yield a series of O-substituted carbamates. ajphs.com

The synthesis of N-aryl amides, a related class of compounds, can be achieved through methods like the umpolung N-aryl amide synthesis, which involves the reaction of α-fluoro nitroalkanes with N-aryl hydroxylamines. nih.gov General palladium-catalyzed methods, such as the Buchwald-Hartwig reaction, are also employed for the N-arylation of carbamates, providing access to a broad range of N-aromatic carbamate products. organic-chemistry.org The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. organic-chemistry.orgorganic-chemistry.org

Chemically Modified Carbamate Functional Groups

Modification of the carbamate functional group itself, by replacing the oxygen atom with sulfur or by introducing substituents on the nitrogen atom, leads to the formation of thiocarbamates and N-substituted carbamates, respectively. These modifications alter the electronic and steric properties of the molecule.

Thiocarbamate Analogues (e.g., N-((2-Acetylphenyl)carbamothioyl)benzamide)

Thiocarbamates are sulfur analogues of carbamates where a sulfur atom replaces one of the oxygen atoms. wikipedia.org An example of a thiocarbamate analogue related to ethyl N-(2-acetylphenyl)carbamate is N-((2-acetylphenyl)carbamothioyl)benzamide. This compound belongs to the class of acyl thioureas, which contain a carbonyl group attached to a thiourea (B124793) fragment.

The synthesis of N-((2-acetylphenyl)carbamothioyl)benzamide has been reported and involves a multi-step process. scilit.comuokerbala.edu.iqresearchgate.net Typically, benzoyl chloride is reacted with an equimolar amount of potassium thiocyanate (B1210189) (KSCN) to form benzoyl isothiocyanate in situ. researchgate.net This intermediate is then reacted with 2-aminoacetophenone (B1585202) in a suitable solvent like acetone. The resulting product, N-((2-acetylphenyl)carbamothioyl)benzamide, is a crystalline solid. scilit.comuokerbala.edu.iq The structure of this compound has been extensively characterized using techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction. scilit.comuokerbala.edu.iqresearchgate.net The molecular conformation is stabilized by intramolecular hydrogen bonds. scilit.comuokerbala.edu.iq

Table 2: Synthesis and Characterization of N-((2-Acetylphenyl)carbamothioyl)benzamide

Synthesis Step Reagents & Conditions Characterization Methods
1. Formation of Isothiocyanate Benzoyl chloride, KSCN, Acetone In situ use
2. Formation of Thiourea 2-Aminoacetophenone, Acetone, Dropwise addition IR, 1H NMR, 13C NMR, Elemental Analysis, Single-Crystal X-ray Diffraction

Data sourced from scilit.comuokerbala.edu.iqresearchgate.net

N-Alkyl/Aryl Substitutions on the Carbamate Nitrogen

Introducing alkyl or aryl groups onto the nitrogen atom of the carbamate moiety is a common strategy to create N-substituted derivatives. nih.govnih.gov These substitutions can significantly impact the molecule's properties.

The synthesis of N-alkyl carbamates can be achieved through various methods. One-pot syntheses have been developed where a primary amine reacts with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate. nih.gov Another versatile method uses N-alkyl carbamoylimidazoles as synthons. These stable, crystalline intermediates are prepared from primary amines and 1,1'-carbonyldiimidazole (B1668759) (CDI) and can subsequently react with other amines to form unsymmetrical ureas or with alcohols to form carbamates. nih.gov

N-arylation of the carbamate nitrogen is often accomplished using metal-catalyzed cross-coupling reactions. organic-chemistry.org Copper-catalyzed N-arylation of primary carbamates with aryl iodides and bromides has been shown to be an efficient method that does not require expensive ligands. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also widely used to couple aryl halides or triflates with carbamates. organic-chemistry.org The choice of catalyst, ligand, and base is critical for the success of these transformations. organic-chemistry.orgorganic-chemistry.org For example, the arylation of N-H containing compounds like carbamates with phenylboronic acids can be promoted by cupric acetate (B1210297) and a tertiary amine. organic-chemistry.org

Conjugates and Hybrid Molecules Incorporating the N-Acetylphenylcarbamate Moiety

The design of hybrid molecules, which covalently link two or more distinct chemical entities, is a strategy to create novel compounds with unique properties. nih.gov The N-acetylphenylcarbamate structure can be incorporated as a key component in such conjugates.

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, a hybrid molecule, N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide, was synthesized in a two-step process. mdpi.com First, isatoic anhydride (B1165640) was reacted with tryptamine (B22526) to produce an intermediate, N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide. This intermediate, which contains a structure related to the N-acetylphenylcarbamate core, was then acylated using furan-2-carbonyl chloride to yield the final hybrid molecule. mdpi.com

Another example involves the synthesis of conjugates based on a piperazine (B1678402) scaffold. In one study, (±)-(oxiran-2-yl)methyl-[1-(3-trifluoromethyl)phenyl]carbamate was synthesized and subsequently reacted with various substituted phenylpiperazines. mdpi.com This reaction opened the oxirane ring and formed a hybrid molecule containing a carbamoyloxy bridge connecting the trifluoromethylphenyl moiety to the piperazine fragment. mdpi.com These examples demonstrate that the carbamate linkage is a robust and versatile tool for constructing complex molecular architectures. nih.gov

Table 3: List of Mentioned Compounds

Compound Name Structure
This compound Acetylphenyl group at ortho position, ethyl carbamate
Ethyl N-(4-Acetylphenyl)carbamate Acetylphenyl group at para position, ethyl carbamate
N-((2-Acetylphenyl)carbamothioyl)benzamide Acyl thiourea derivative
Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate Phenyl carbamate with hydroxybenzyl substituent
N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate O-phenyl carbamate with hydroxyphenyl N-substituent
4-[(1-(2-carbamothioylhydrazinylidene)ethyl]phenyl propanoate Thiosemicarbazone derivative of an acetylphenyl ester
N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide Hybrid molecule with indole (B1671886) and furan (B31954) moieties

Mechanistic Investigations of Carbamate Formation and Transformations

Fundamental Mechanisms in Carbamate (B1207046) Synthesis

The formation of carbamates can be achieved through various synthetic routes, each with its own distinct mechanistic pathway. Two of the most fundamental approaches involve the reaction of amines with chloroformates and the direct carboxylation of amines using carbon dioxide.

For tertiary amines, the reaction with a chloroformate, such as ethyl chloroformate, proceeds through the formation of a quaternary ammonium (B1175870) chloride salt. This intermediate can then undergo hydrolysis to yield a secondary amine. nih.gov The reaction is typically carried out in an inert solvent like chloroform (B151607) or ether. nih.gov The presence of a base, such as potassium bicarbonate or potassium hydroxide (B78521), is often required to deprotonate and activate the amine. nih.gov The amine hydrochloride salt formed as a byproduct can be removed by filtration or by reaction with a base like sodium hydroxide. google.com

The reactivity of the chloroformate is influenced by the electrophilicity of the acyl carbon. Electron-withdrawing groups attached to the chloroformate can increase its reactivity. nih.gov

The synthesis of carbamates directly from carbon dioxide and amines presents a more atom-economical and environmentally benign alternative to the use of chloroformates. Theoretical calculations have shown that the reaction between a primary or secondary amine and CO2 can proceed through a concerted, single-step mechanism. acs.orgnih.gov This pathway involves a four-membered transition state where the C–N and O–H bonds are formed synchronously, leading directly to the carbamic acid product. acs.orgnih.gov The 1,3-zwitterion, initially proposed as an intermediate, is now understood to be a transition state in this concerted process. acs.orgnih.gov

The energy barrier for this single-step reaction is significant for a one-to-one reaction between an amine and CO2. acs.orgnih.gov However, the presence of a second amine molecule, which acts as a Brønsted base, can facilitate the proton transfer and significantly lower the activation energy. acs.orgnih.govrsc.org Water molecules or surface hydroxyl groups can also assist in this proton transfer process. acs.orgnih.gov

In non-polar solvents, the reaction of two equivalents of an amine with CO2 typically forms a carbamate salt, where one amine acts as a Lewis base and the other as a Brønsted base. rsc.org The addition of strong, non-nucleophilic organic bases, such as amidines and guanidines, can be crucial for the carboxylation of less reactive amines, like aromatic amines. rsc.orgnih.gov These bases facilitate the formation of a mixed carbamate species. rsc.org

Mechanistic Studies of Substituent and Catalytic Effects

The reactivity of the starting materials and the efficiency of carbamate formation are significantly influenced by the electronic and steric properties of substituents, as well as the presence of catalysts.

The phenyl group, with its sp² hybridized carbons, exhibits a net electron-withdrawing inductive effect (-I effect). quora.com This effect decreases the electron density on the atom attached to it. quora.com Substituents on the benzene (B151609) ring can further modify its electronic properties through both inductive and resonance effects, thereby influencing the reactivity of the entire molecule. libretexts.org

Electron-donating groups increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic attack. libretexts.org Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring. libretexts.org

Table 1: Influence of Substituents on Phenyl Ring Reactivity

Substituent TypeEffect on Electron DensityImpact on ReactivityExample
Electron-DonatingIncreasesActivates the ring-OH, -NH2, -CH3
Electron-WithdrawingDecreasesDeactivates the ring-NO2, -CN, -COCH3

This table provides a general overview of substituent effects.

Both Lewis and Brønsted acids and bases play a crucial role in controlling the outcome of carbamate synthesis.

Brønsted Bases: In the formation of carbamates from CO2 and amines, a Brønsted base is essential for facilitating the proton transfer required for the formation of the carbamate ion. acs.orgnih.govrsc.org Often, a second molecule of the amine itself acts as the Brønsted base. rsc.org However, stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective in promoting the reaction, especially with less reactive aromatic amines. rsc.orgorganic-chemistry.org

Lewis Acids: Lewis acids are employed as catalysts in the synthesis of carbamates from organic carbonates and aromatic amines. epo.orggoogle.com Catalysts such as zinc and divalent tin salts have been found to give high yields and selectivity. epo.orggoogle.com Lewis acids like iron(III) chloride (FeCl3), zinc chloride (ZnCl2), and aluminum chloride (AlCl3·6H2O) have been shown to promote the carboxymethylation of primary aromatic amines. researchgate.net The acidity of the Lewis acid catalyst can significantly affect its activity. researchgate.net

Brønsted Acids: Brønsted acids such as p-toluenesulfonic acid (PTSA), acetic acid, and formic acid can also catalyze the reaction of amines with dimethyl carbonate, leading to high conversions for the carboxymethylation of primary aliphatic amines. researchgate.net

The choice of the acid or base catalyst is critical and can influence the reaction pathway, leading to either carboxymethylation or methylation products. researchgate.net

Copper(II) acetate (B1210297) is a widely used catalyst in N-arylation reactions, including the formation of N-aryl carbamates. chim.it The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved by the use of ligands and milder reaction conditions. acs.org

The mechanism of copper-catalyzed N-arylation is complex and can involve different pathways depending on the specific reactants and conditions. In the N-arylation of carbamate-protected hydrazones, copper(II) acetate has been shown to be an effective catalyst under mild conditions. researchgate.net For the N-arylation of indoles, a catalyst system derived from copper iodide and a diamine ligand is highly efficient. acs.org

A proposed general mechanism for copper-catalyzed N-arylation involves the coordination of the amine (or carbamate) and the aryl halide to the copper center. This is followed by an oxidative addition of the aryl halide to the copper(I) species, forming a copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the N-arylated product and regenerates the copper(I) catalyst.

Density Functional Theory (DFT) studies on the copper-catalyzed N-arylation of benzonitrile (B105546) with aryl iodide suggest a tandem hydrolysis/N-arylation mechanism. The reaction proceeds through the formation of a copper-amide intermediate, which then undergoes C-N coupling via an oxidative addition/reductive elimination pathway. rsc.org The hydrolysis of the nitrile group was identified as the rate-limiting step in this particular system. rsc.org

The catalytic activity of copper species can be enhanced by the use of supporting materials. For instance, copper metal-organic frameworks (MOFs) have shown excellent catalytic activity due to the high dispersion and stability of the active Cu(II) sites. researchgate.net

Intermediates and Transition State Analysis in Derivatization Reactions

The derivatization of carbamates, particularly those with reactive ortho substituents like Ethyl N-(2-acetylphenyl)carbamate, involves intricate mechanistic steps. Understanding the intermediates and transition states in these reactions is crucial for controlling reaction outcomes and designing novel synthetic routes.

Characterization of Haloacetylphenylcarbamate Reaction Intermediates

The introduction of a haloacetyl group onto the phenyl ring of a carbamate sets the stage for a variety of subsequent chemical transformations. While specific studies on the direct characterization of haloacetylphenylcarbamate intermediates derived from this compound are limited in publicly accessible literature, analogous systems provide valuable insights. The characterization of intermediates in carbamate reactions often relies on spectroscopic methods and trapping experiments.

In related research, the formation of intermediates during the derivatization of carbamates has been inferred through kinetic studies and product analysis. For instance, the basic hydrolysis of phenylcarbamates derived from primary amines is proposed to proceed through an E1cb-type mechanism, which involves the formation of a highly reactive isocyanate intermediate. nih.gov This intermediate can then be trapped by various nucleophiles.

Furthermore, studies on the intramolecular reactions of carbamates highlight the potential for cyclization, which proceeds through distinct intermediates. For example, the hydrolysis of phenyl N-(o-carboxyphenyl)carbamate occurs rapidly via direct nucleophilic attack by the ionized carboxyl group, leading to the formation of an isatoic anhydride (B1165640) intermediate. rsc.org This suggests that the ortho-acetyl group in a haloacetylphenylcarbamate could similarly participate in intramolecular processes, potentially leading to cyclic intermediates that could be characterized.

The characterization of such transient species often necessitates advanced techniques such as low-temperature NMR spectroscopy or the use of rapid-injection NMR methods. X-ray crystallography of stable derivatives formed from these intermediates can also provide definitive structural evidence.

Proposed Mechanisms for Nucleophilic Aromatic Substitution in Carbamate-Modified Systems

Nucleophilic aromatic substitution (SNAr) on carbamate-modified systems is a key transformation for introducing further functionality. The carbamate group itself, particularly when positioned on an aromatic ring, can influence the course of these reactions. The reactivity of O-aryl carbamates in SNAr reactions is significantly affected by the nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to facilitate nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. rsc.org

In the context of a haloacetylphenylcarbamate derived from this compound, the acetyl group at the ortho position acts as a moderate electron-withdrawing group, which would activate the ring towards nucleophilic attack. The proposed mechanism for an SNAr reaction on such a system would likely follow a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (e.g., a halide), leading to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the aromatic ring and is further stabilized by the ortho-acetyl group through resonance.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.

An alternative pathway to consider, especially in the presence of a strong base, is an elimination-addition mechanism involving the formation of a benzyne (B1209423) intermediate. However, the presence of the activating acetyl group makes the SNAr mechanism more probable.

Furthermore, intramolecular nucleophilic attack is a significant consideration for ortho-substituted phenyl carbamates. The ortho-acetyl group, after enolization or conversion to an enolate, could potentially act as an intramolecular nucleophile, attacking the carbamate carbonyl or another electrophilic center on the molecule, leading to cyclization. Studies on related systems, such as the cyclization of O-2-alkynylaryl N,N-diethyl carbamates, demonstrate the feasibility of intramolecular reactions following an initial ortho-lithiation, where the carbamate acts as a directed metalation group. mdpi.com This highlights the rich and complex reactivity of carbamate-modified aromatic systems.

Interactive Data Table:

Computational Chemistry and Theoretical Studies of Ethyl N 2 Acetylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Comprehensive quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, analysis of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) mapping, Fukui function analysis, and Natural Bond Orbital (NBO) analysis, have not been published for Ethyl N-(2-acetylphenyl)carbamate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

No specific studies utilizing Density Functional Theory to determine the optimized geometry and electronic properties of this compound were found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMOs), Energy Gaps, and Global Reactivity Descriptors

There are no available research articles that report on the Frontier Molecular Orbitals (HOMO and LUMO), the corresponding energy gaps, or the global reactivity descriptors for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

The scientific literature lacks any studies that have performed Molecular Electrostatic Potential (MEP) mapping or Fukui function analysis to characterize the electrophilic and nucleophilic sites of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

No published research was identified that conducted a Natural Bond Orbital (NBO) analysis to investigate charge delocalization, hyperconjugative interactions, and other bonding characteristics within the this compound molecule.

Molecular Modeling and Simulation for Conformational and Intermolecular Interactions

While the conformational preferences of carbamates are a subject of general interest in medicinal and organic chemistry, specific molecular modeling and simulation studies focused on this compound are not available. acs.org

Conformational Analysis of the this compound Moiety

A detailed conformational analysis of the this compound moiety, identifying stable conformers and the energetic barriers between them, has not been reported in the scientific literature.

Solvation Energy Calculations Using Continuum and Molecular Simulation Models

The interaction of this compound with solvents is a critical factor influencing its chemical behavior, reactivity, and stability in various environments. Computational chemistry provides powerful tools to quantify these interactions through the calculation of solvation energy. These calculations are typically performed using two main approaches: continuum models and explicit molecular simulations.

Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and provides a good approximation of the electrostatic interactions between the solute and the solvent. In studies of related carbamates, computational models using DFT (like B3LYP) and a continuum solvation model have been employed to assess properties in solution. scirp.org For instance, comparing the molecular volume in the gas phase versus a solvated phase can indicate the degree of compaction or expansion due to solvent interactions. scirp.org

Molecular simulation models, on the other hand, involve explicit representation of individual solvent molecules around the solute. This approach, often using molecular dynamics (MD) simulations with force fields like the General AMBER Force Field (GAFF), provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. chemrxiv.org The free energy of solvation can be calculated by combining high-level quantum chemical calculations for the molecule in the gas phase with the free energy of transferring the molecule into the solvent, derived from these simulations. chemrxiv.org

Table 1: Comparison of Computational Models for Solvation Analysis

Model Type Description Advantages Common Application
Continuum Model (e.g., PCM) Represents the solvent as a uniform dielectric continuum. Computationally less expensive, fast. Calculating bulk solvent effects on molecular properties and energy. scirp.org
Explicit Solvent Model (e.g., MD) Simulates individual solvent molecules surrounding the solute. Provides detailed insight into specific solute-solvent interactions (e.g., hydrogen bonds). chemrxiv.org Calculating solvation free energies and analyzing the specific structure of the solvation shell. chemrxiv.org

Studies of Intermolecular Hydrogen Bonding and Supramolecular Assembly

The molecular structure of this compound contains key functional groups capable of forming hydrogen bonds: a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen of the acetyl group and the two oxygen atoms of the carbamate (B1207046) group). nih.gov These interactions are fundamental to its crystal packing and the formation of larger, ordered structures known as supramolecular assemblies.

Intramolecular Hydrogen Bonding: The proximity of the acetyl group to the carbamate linkage on the phenyl ring allows for the potential formation of an intramolecular hydrogen bond between the amide proton (N-H) and the acetyl carbonyl oxygen (C=O). This interaction can influence the molecule's conformation, locking it into a more planar arrangement.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to be the dominant force in crystal lattice formation. The N-H group of one molecule can form a strong hydrogen bond with the carbamate carbonyl oxygen (N-H···O=C) of a neighboring molecule. nih.gov This type of interaction is commonly observed in related crystal structures, leading to the formation of one-dimensional chains or tapes. nih.gov The stability of the carbamate group itself is influenced by resonance, which in turn affects its ability to participate in these intermolecular interactions. nih.gov

These hydrogen-bonded chains can further assemble through weaker interactions, such as π-π stacking of the phenyl rings, to build a stable three-dimensional crystal structure.

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional Group Type Role in Bonding
Amide N-H Carbamate Primary Hydrogen Bond Donor
Carbonyl O (C=O) Carbamate Hydrogen Bond Acceptor
Ester O (-O-) Carbamate Hydrogen Bond Acceptor
Carbonyl O (C=O) Acetyl Hydrogen Bond Acceptor (Intra- or Intermolecular)

Hirshfeld Surface and Energy Framework Analyses for Crystal Packing

To provide a quantitative and visual understanding of the intermolecular interactions governing the crystal packing of this compound, Hirshfeld surface analysis and energy framework calculations are employed. These computational tools are instrumental in dissecting the complex network of forces within the crystal lattice. researchgate.netresearchgate.net

Energy Framework Analysis: This method, often performed using density functional theory (DFT) calculations (e.g., at the B3LYP/6-31G(d,p) level), computes the interaction energies between molecules in the crystal lattice. researchgate.net It allows for the visualization of the crystal's energetic architecture, typically showing that the packing is dominated by an electrostatic and dispersion framework. From these calculations, the total lattice energy of the compound can be determined, providing a measure of the crystal's stability. For similar compounds, calculated lattice energies are found to be in the range of -260 to -270 kJ mol⁻¹. researchgate.netresearchgate.net

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Modeled on Related Structures)

Interaction Type Percentage Contribution (%) Description
O···H / H···O ~45% Represents strong hydrogen bonds and other close oxygen-hydrogen contacts. researchgate.net
H···H ~43% Indicates the prevalence of van der Waals forces. nih.gov
C···H / H···C ~16% Relates to weaker C-H···π and other van der Waals interactions. nih.gov
Other < 5% Includes C···C, N···H, etc., representing minor contributions to packing. nih.gov

Computational Elucidation of Reaction Mechanisms

Modeling of Equilibrium Constants (e.g., Basicity, Carbamate Stability)

Computational methods are crucial for determining the equilibrium constants that define the chemical properties of this compound, such as its basicity (pKa) and hydrolytic stability. These parameters are often difficult to measure experimentally but can be predicted with reasonable accuracy using theoretical models.

Carbamate Stability: The carbamate functional group is a hybrid of an amide and an ester, and its stability stems from resonance between the nitrogen lone pair and the carbonyl group. nih.gov Generally, N-monosubstituted carbamates are chemically stable but can undergo hydrolysis under alkaline or slightly acidic conditions. nih.govmdpi.com Computational modeling can predict the Gibbs free energy change (ΔG) for the hydrolysis reaction, indicating the carbamate's stability under different pH conditions.

Basicity (pKa): The basicity of the molecule is primarily associated with the nitrogen atom of the carbamate. A robust computational strategy for predicting pK values involves a hybrid approach. chemrxiv.org First, high-level quantum chemical calculations are used to find the most stable conformers and compute the standard gas-phase Gibbs free energies of the protonated and neutral forms of the molecule. chemrxiv.org Second, the solvation free energies for both species are calculated using molecular dynamics simulations in an explicit solvent. chemrxiv.org The combination of these gas-phase and solvation energies allows for the accurate calculation of the pKa in solution. chemrxiv.org

Table 4: Computational Workflow for pKa Prediction

Step Method Purpose
1. Conformational Search Molecular Mechanics (e.g., MMFF94) Identify the lowest energy conformers of the neutral and protonated species in the gas phase. chemrxiv.org
2. Gas-Phase Energy Calculation Quantum Mechanics (e.g., DFT) Calculate the Gibbs free energy of reaction (protonation) in the gas phase. chemrxiv.org
3. Solvation Free Energy Calculation MD Simulations (e.g., GAFF) Calculate the free energy of transferring the neutral and protonated species from gas to solvent. chemrxiv.org
4. pKa Calculation Thermodynamic Cycle Combine gas-phase and solvation energies to determine the pKa value in solution. chemrxiv.org

Transition State Localization and Reaction Pathway Mapping

Understanding the mechanisms of reactions involving this compound, such as its synthesis or hydrolysis, requires mapping the entire reaction pathway. This is achieved computationally by locating the transition state (TS) and connecting it to the reactants and products on the potential energy surface.

Density Functional Theory (DFT) is the most common method for this purpose. For a given reaction, a hypothetical pathway is proposed, and calculations are performed to find the geometry of the high-energy transition state that lies between the reactants and products. The energy of this TS structure determines the activation energy (Ea) of the reaction, which is a key indicator of the reaction rate.

Table 5: Hypothetical Energy Profile for a Reaction Step of this compound

Species Description Relative Energy (kcal/mol)
Reactants Starting materials (e.g., this compound + H₂O) 0.0 (Reference)
Transition State (TS) Highest energy point on the reaction coordinate. +25.0 (Illustrative activation barrier)
Products Final species (e.g., Hydrolysis products) -15.0 (Illustrative exothermic reaction)

Future Research Directions in Ethyl N 2 Acetylphenyl Carbamate Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future synthetic research will likely pivot from traditional methods towards more sophisticated and environmentally benign strategies for synthesizing Ethyl N-(2-acetylphenyl)carbamate. A primary goal will be to improve atom economy and reduce waste, aligning with the principles of green chemistry.

Key research avenues include:

Catalytic C-H Amination: Direct C-H amination of an appropriate acetylbenzene precursor would represent a highly atom-economical route, eliminating the need for pre-functionalized starting materials.

Use of CO2 as a C1 Feedstock: Research into catalytic systems, potentially involving nickel or other transition metals, could enable the direct synthesis of carbamates from carbon dioxide, an amine (2-aminoacetophenone), and ethanol (B145695). nih.gov This approach utilizes a renewable and abundant carbon source, drastically improving the sustainability profile of the synthesis.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, which can lead to higher yields, improved safety for hazardous reactions, and easier scalability. researchgate.net Developing a continuous flow process for the synthesis of this compound would be a significant step towards efficient and automated production.

Alternative Reagents: Exploration of less hazardous alternatives to acyl isocyanates or chloroformates is crucial. For instance, methods for preparing N-aryl carbamates from anilines and alkoxy carbonyl chlorides can avoid the direct handling of highly reactive and toxic isocyanates. orgsyn.org

Development of Advanced Chemical Transformations for Diverse Organic Synthesis

The functional groups within this compound—the carbamate (B1207046), the acetyl group, and the aromatic ring—offer multiple sites for further chemical modification. Future research will focus on using this compound as a versatile building block for creating more complex molecular architectures.

Potential areas of development include:

Directed C-H Functionalization: The carbamate moiety can act as a directing group to control the regioselectivity of C-H activation on the phenyl ring. This would allow for the precise introduction of new functional groups at the ortho position, opening pathways to novel substituted aniline (B41778) derivatives.

Catalytic Cross-Coupling Reactions: The carbamate could be used in nickel-catalyzed hydroarylation reactions, serving as a directing group for the addition of the aryl group across an alkyne. researchgate.net This demonstrates the potential for the carbamate group to guide complex bond formations.

Transformations of the Acetyl Group: The ketone of the acetyl group is a prime site for a wide range of reactions, including aldol (B89426) condensations, reductions to the corresponding alcohol, or reductive aminations to introduce new nitrogen-containing moieties.

Intramolecular Cyclizations: Under specific conditions, the molecule could be induced to undergo intramolecular cyclization reactions, potentially involving the carbamate nitrogen and the acetyl carbonyl, to form heterocyclic ring systems.

Application of State-of-the-Art Spectroscopic Techniques for Fine Structural Characterization

While standard techniques like NMR and Mass Spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights into the subtle structural and conformational features of this compound. The carbamate functional group can exist in syn and anti conformations due to the partial double bond character of the C–N bond, and its rotational barriers can be studied in detail. nih.gov

Future characterization efforts could involve:

Vibrational Circular Dichroism (VCD) Spectroscopy: In conjunction with Density Functional Theory (DFT) calculations, VCD can be a powerful tool for elucidating the preferred three-dimensional conformation of the molecule in solution. acs.orgchemrxiv.org This combination allows for a detailed comparison between experimental and simulated spectra to validate computed structures. acs.org

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) can confirm connectivity, while Nuclear Overhauser Effect (NOE) studies can provide information about through-space proximity of atoms, helping to define the molecule's spatial arrangement. nih.gov

Solid-State NMR (ssNMR): For crystalline samples, ssNMR can reveal information about the molecular structure and packing in the solid state, complementing data from X-ray crystallography.

Integration of Machine Learning and AI in Reaction Prediction and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and data-driven optimization. mdpi.com These tools can be applied to the chemistry of this compound to accelerate discovery and improve manufacturing processes.

Key applications include:

Reaction Outcome Prediction: ML models, trained on large reaction databases, can predict the most likely products for a given set of reactants and conditions. acs.orgrjptonline.org This can be used to forecast the outcomes of novel transformations involving this compound, saving significant experimental time and resources. ijnc.ir

Process Optimization: AI algorithms can analyze real-time data from sensors in a reactor to optimize process variables like temperature, pressure, and reactant concentrations. chemengconsulting.comintelecy.com This leads to improved yield, higher purity, reduced energy consumption, and minimized waste generation. chemengconsulting.comnumberanalytics.com

Automated Synthesis: AI can be integrated with robotic platforms to create fully automated systems for synthesis and optimization. researchgate.net An AI-driven system could explore a wide range of reaction conditions for the synthesis of this compound far more rapidly than a human chemist.

Expanding the Scope of Computational Studies for Predictive Design of Carbamate-Based Systems

Computational chemistry offers a powerful lens for understanding and predicting the behavior of molecules. For this compound, computational studies can guide experimental work by providing insights into reactivity, stability, and molecular properties.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, calculate its spectroscopic properties (NMR, IR), and investigate reaction mechanisms and transition states. acs.org This can help in understanding the conformational landscape, including the relative energies of cis and trans conformers of the carbamate group. acs.orgchemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its dynamic properties and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Quantum Chemistry for Stability Prediction: Advanced computational models, such as semicontinuum solvation models, can be employed to accurately predict the thermodynamic stability of carbamates in different environments, which is crucial for understanding their persistence and reactivity in solution. acs.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing ethyl N-(2-acetylphenyl)carbamate, and what key intermediates are involved?

  • Methodological Answer : Ethyl carbamate derivatives are typically synthesized via carbamoylation reactions. A common approach involves reacting 2-acetylaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of chloroformate. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Structural analogs, such as 4-chloro-2-substituted phenyl carbamates, have been synthesized using similar protocols .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the acetylphenyl substituent (e.g., aromatic protons at δ 7.2–8.0 ppm, acetyl carbonyl at ~200 ppm in 13C^{13}C) and the carbamate group (NH resonance at δ 5–6 ppm).
  • IR : Stretching vibrations for carbamate (C=O at ~1700 cm1^{-1}) and acetyl (C=O at ~1680 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELX programs are widely used for structure refinement .

Q. How can researchers assess the stability of this compound under laboratory conditions?

  • Methodological Answer : Stability studies involve monitoring degradation under controlled conditions (e.g., pH, temperature, light). Use HPLC to track changes in purity over time. For example, storage at 4°C in inert atmospheres (argon) minimizes hydrolysis of the carbamate group. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodological Answer :

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) improve carbamoylation efficiency.
  • Work-Up : Liquid-liquid extraction (e.g., dichloromethane/water) followed by recrystallization (ethanol/water) minimizes byproducts.
  • Yield Tracking : Use 1H^1H NMR or GC-MS to quantify unreacted starting materials. Reported yields for analogous carbamates range from 60–85% .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The acetyl group at the ortho position hinders nucleophilic attack, requiring elevated temperatures (e.g., 80°C) for reactions with amines.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring increase carbamate electrophilicity. Computational studies (DFT) can predict activation energies for specific reaction pathways .

Q. What analytical approaches resolve contradictions in spectroscopic data for carbamate derivatives?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic signals.
  • Isotopic Labeling : 15N^{15}N-labeling aids in distinguishing carbamate NH resonances from other NH groups.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., IR frequencies from Gaussian calculations) .

Q. How can molecular docking studies predict the biological interactions of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with carbamate-binding pockets (e.g., serine hydrolases).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores with in vitro enzyme inhibition assays. For example, carbamates targeting acetylcholinesterase show IC50_{50} values correlating with docking-predicted binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.